![molecular formula C6H2Cl2F2 B1295427 1,3-Dichloro-2,4-difluorobenzene CAS No. 36556-37-3](/img/structure/B1295427.png)
1,3-Dichloro-2,4-difluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzene derivatives is a topic of interest in the papers. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Similarly, 1,4-difluoro-2,5-dimethoxybenzene reacted with LDA to generate organodilithio intermediates, which upon reaction with chlorophosphines, produced bis(phosphino)benzenes . These methods highlight the use of nucleophilic aromatic substitution and organolithium intermediates in the synthesis of complex fluorinated aromatic compounds, which could be relevant to the synthesis of 1,3-Dichloro-2,4-difluorobenzene.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is characterized by the presence of fluorine and other substituents that influence the geometry and electronic properties of the molecule. For example, the molecular structures of various fluorinated benzene derivatives were confirmed by spectroscopic methods and X-ray crystallography, revealing large bond angles around phosphorus atoms in the case of bis(phosphino)benzenes . The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was determined using single-crystal X-ray diffraction and neutron powder diffraction, showing that the molecule is planar and resides in a hexagonal primitive cell . These findings suggest that the molecular structure of 1,3-Dichloro-2,4-difluorobenzene would also be influenced by its halogen substituents.
Chemical Reactions Analysis
The chemical reactivity of fluorinated benzene derivatives is influenced by the presence of electron-withdrawing fluorine atoms, which can affect the reactivity of other substituents on the benzene ring. For instance, the reaction of bis(phosphino)hydroquinones with hydrogen peroxide produced bis(phosphinyl)hydroquinones, and the electrochemical activity of these compounds was examined . The synthesis of 2,3,4-Trifluoronitrobenzene from 2,6-dichlorofluorobenzene involved nitration and subsequent fluorination, indicating that halogenated fluorobenzenes can undergo further substitution reactions . These examples demonstrate the potential for 1,3-Dichloro-2,4-difluorobenzene to participate in various chemical reactions, particularly those involving electrophilic or nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are closely related to their molecular structure and the nature of their substituents. The papers discuss the redox properties of bis(phosphino)benzenes and their derivatives, as well as the influence of fluorine substituents on the composition of frontier orbitals . The crystallographic studies provide information on the solid-state structure and internal vibrations of the molecules . These properties are important for understanding the behavior of 1,3-Dichloro-2,4-difluorobenzene in different environments and could inform its potential applications in various chemical processes.
Scientific Research Applications
Synthesis Processes
1,3-Dichloro-2,4-difluorobenzene can be synthesized from 1,3-dichlorobenzene using methods involving nitration, fluorination, chlorination, and dechlorination. This process benefits from low costs, mild conditions, and easy operations, making it advantageous compared to other methods for preparing 1,3-difluorobenzene (Xue, 2001).
Chemical Behavior and Functionalization
The behavior of 1,3-dichloro-2,4-difluorobenzene towards strong bases has been systematically compared with that of similar compounds. It has been used in the synthesis of various acids and silanes through processes like deprotonation and carboxylation (Heiss, Marzi, & Schlosser, 2003).
Vibrational Spectroscopy Studies
Vibrational spectroscopy has been used to study trisubstituted benzenes, including 1,3-dichloro-2,4-difluorobenzene. These studies have provided insights into the vibrational assignments of the fundamentals of these molecules, leading to revisions in previous assignments (Reddy & Rao, 1994).
properties
IUPAC Name |
1,3-dichloro-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHNTJXRSWNSNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190053 | |
Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2,4-difluorobenzene | |
CAS RN |
36556-37-3 | |
Record name | 1,3-Dichloro-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36556-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.